molecular formula C11H22N2O3 B13027246 tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate

tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate

Cat. No.: B13027246
M. Wt: 230.30 g/mol
InChI Key: VFLSPEFOGDCXBX-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate typically involves the reaction of 3-amino-2-hydroxycyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthetic procedures .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and as a probe for studying metabolic pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry

In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also employed in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-amino-2-hydroxycyclohexyl)carbamate is unique due to the presence of both amino and hydroxy groups on the cyclohexane ring, which imparts distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(12)9(8)14/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)

InChI Key

VFLSPEFOGDCXBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1O)N

Origin of Product

United States

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